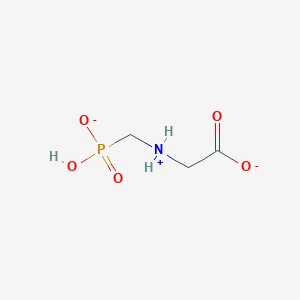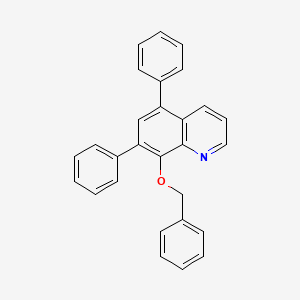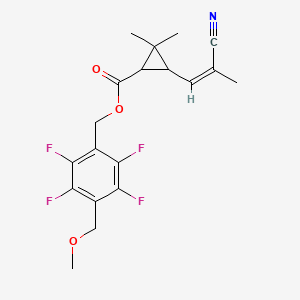
Momfluorothrin, (Z)-
Übersicht
Beschreibung
Momfluorothrin is a synthetic pyrethroid insecticide that has been used in agriculture and public health since the mid-1980s. It is a broad-spectrum insecticide that is effective against many different species of insects, including mosquitoes, fleas, ticks, and other pests. Momfluorothrin has a low toxicity to mammals and birds, making it an attractive choice for pest control. It is also relatively inexpensive, making it a popular choice for agricultural and public health applications.
Wissenschaftliche Forschungsanwendungen
Insektizid
Momfluorothrin ist ein neuartiges Pyrethroid-Insektizid, das von Sumitomo Chemical Co., Ltd entdeckt wurde . Es zeigt eine hervorragende Knockdown-Aktivität, die gegen Stubenfliegen etwa 20-mal und gegen Deutsche Schaben etwa 30-mal höher ist als die von Tetramethrin in Aerosolformulierung .
Aerosolformulierung
Momfluorothrin wurde als neues synthetisches Pyrethroid für die Aerosolformulierung entwickelt . Es hat eine Aktivität (KT50 (min)) die etwa 20-mal größer ist als die von Tetramethrin .
Umweltgesundheitswissenschaften
Im Bereich der Umweltgesundheitswissenschaften wird Momfluorothrin auf seine möglichen Anwendungen untersucht . Es ist ein neues Pyrethroid, das eine hervorragende Knockdown-Wirksamkeit gegen die Stubenfliege und die Deutsche Schabe gezeigt hat .
Schädlingsbekämpfung
Momfluorothrin wird häufig zur Bekämpfung von Schadinsekten eingesetzt . Es hat eine höhere Aktivität in Aerosolformulierung als Tetramethrin, insbesondere gegen Fliegen und Schaben .
Mückenbekämpfung
Momfluorothrin ist ein innovatives Mittel zur Mückenbekämpfung . Es hat vier Fluoratome am Alkoholrest, was seine insektiziden Aktivitäten erhöht .
Stabilität
In beschleunigten Stabilitätstests in basischen wässrigen Lösungen wurde festgestellt, dass Momfluorothrin zerfällt . Diese Eigenschaft ist wichtig, um sein Verhalten in verschiedenen Umgebungen und seine möglichen Anwendungen zu verstehen.
Wirkmechanismus
Target of Action
Momfluorothrin is primarily targeted at various types of insects, including house flies and German cockroaches . It is an insecticide used for non-food and outdoor use .
Mode of Action
Momfluorothrin is a pyrethroid insecticide that works by keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis . This results in a rapid knockdown effect on the targeted insects .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system of insects by affecting the sodium channels in their neuronal membranes .
Result of Action
The primary result of Momfluorothrin’s action is the rapid knockdown of targeted insects. It exhibits excellent knockdown activity, which is approximately 20-fold higher against house flies and approximately 30-fold higher against German cockroaches than that of Tetramethrin in aerosol formulation . In addition to this extremely high knockdown activity, it has an excellent performance (freezing effect) that knocked-down insects are promptly immobilized .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Momfluorothrin. For instance, the stability of natural pyrethrins in sunlight and heat is insufficient
Safety and Hazards
When handling Momfluorothrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Momfluorothrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It acts as an axonic poison, keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis . This interaction disrupts normal nerve function, resulting in the rapid immobilization of insects. The compound’s high efficacy is attributed to its ability to bind tightly to these sodium channels, preventing their closure and causing prolonged depolarization .
Cellular Effects
Momfluorothrin exerts profound effects on various cell types and cellular processes. In insects, it primarily targets nerve cells, leading to hyperexcitation and eventual paralysis. This disruption in nerve function affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Momfluorothrin induces the expression of CYP2B enzymes in the liver of treated animals, indicating its impact on gene expression and metabolic pathways . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in detoxification processes .
Molecular Mechanism
At the molecular level, Momfluorothrin exerts its effects by binding to sodium channels in neuronal membranes. This binding prevents the channels from closing, leading to continuous sodium influx and prolonged depolarization of the nerve cells . The hyperexcitation caused by this mechanism results in paralysis and eventual death of the insect. Furthermore, Momfluorothrin has been shown to induce the expression of specific genes, such as those encoding CYP2B enzymes, which play a role in its detoxification and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Momfluorothrin have been observed to change over time. The compound exhibits high stability, maintaining its efficacy over extended periods . It undergoes degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term studies have shown that repeated exposure to Momfluorothrin can result in adaptive responses in treated organisms, such as increased expression of detoxification enzymes .
Dosage Effects in Animal Models
The effects of Momfluorothrin vary with different dosages in animal models. At low doses, the compound effectively immobilizes insects without causing significant adverse effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Studies have shown that the no observed adverse effect level (NOAEL) for Momfluorothrin in rats is 500 ppm, while higher doses can lead to liver tumors and other toxic effects .
Metabolic Pathways
Momfluorothrin is rapidly absorbed and extensively metabolized in treated organisms . It undergoes biotransformation primarily in the liver, where it is converted into various metabolites through the action of enzymes such as CYP2B. These metabolites are then excreted from the body, primarily through urine . The metabolic pathways involved in the detoxification of Momfluorothrin play a crucial role in determining its overall toxicity and efficacy.
Transport and Distribution
Within cells and tissues, Momfluorothrin is transported and distributed through various mechanisms. It is rapidly absorbed into the bloodstream and distributed to different tissues, including the liver, where it undergoes metabolism . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
Momfluorothrin’s subcellular localization is primarily within the neuronal membranes, where it exerts its toxic effects by binding to sodium channels . This localization is crucial for its mode of action, as it allows the compound to directly interfere with nerve function. Additionally, Momfluorothrin may undergo post-translational modifications that influence its targeting to specific cellular compartments, further enhancing its efficacy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Momfluorothrin can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3,5,6-tetrafluorobenzyl alcohol", "3-phenoxybenzaldehyde", "methyl 3-(dimethylamino)acrylate", "sodium hydride", "palladium on carbon", "hydrogen gas", "acetic acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Conversion of 2,3,5,6-tetrafluorobenzyl alcohol to 2,3,5,6-tetrafluorobenzyl bromide using sodium bromide and sulfuric acid", "Step 2: Conversion of 2,3,5,6-tetrafluorobenzyl bromide to 2,3,5,6-tetrafluorobenzylamine using ammonia gas", "Step 3: Conversion of 3-phenoxybenzaldehyde to 3-phenoxybenzylidene malononitrile using malononitrile and ammonium acetate", "Step 4: Conversion of 2,3,5,6-tetrafluorobenzylamine and 3-phenoxybenzylidene malononitrile to 3-phenoxy-N-(2,3,5,6-tetrafluorobenzylidene)propan-1-amine using methyl 3-(dimethylamino)acrylate and palladium on carbon catalyst", "Step 5: Reduction of the double bond in 3-phenoxy-N-(2,3,5,6-tetrafluorobenzylidene)propan-1-amine using hydrogen gas and palladium on carbon catalyst", "Step 6: Conversion of the resulting amine to Momfluorothrin using acetic acid, sodium bicarbonate, and sodium chloride in water", "Step 7: Purification of Momfluorothrin using ethyl acetate and hexanes" ] } | |
CAS-Nummer |
609346-29-4 |
Molekularformel |
C19H19F4NO3 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3 |
InChI-Schlüssel |
DPJITPZADZSLBP-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Andere CAS-Nummern |
1462343-40-3 |
Synonyme |
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl(Z)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate momfluorothrin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Momfluorothrin interact with its target and what are the downstream effects?
A1: Momfluorothrin exerts its effects primarily by activating the constitutive androstane receptor (CAR) [, , ]. This activation triggers a cascade of downstream effects, most notably the induction of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP2B subfamily [, ]. This leads to increased liver weight, hepatocyte hypertrophy, and a surge in hepatocyte replicative DNA synthesis [, ]. These changes, especially the increased cell proliferation, contribute to the development of hepatocellular tumors in rats [, , ].
Q2: What is the relevance of Momfluorothrin's mode of action for humans?
A2: While Momfluorothrin activates CAR in both rat and human hepatocytes, a critical difference exists in the downstream effects. Although Momfluorothrin induces CYP2B enzyme activity in both species, it only leads to increased replicative DNA synthesis in rat hepatocytes [, ]. Human hepatocytes appear to be resistant to this mitogenic effect [, ]. This species-specific difference suggests that the CAR-mediated mechanism of tumor formation observed in rats may not directly translate to humans, indicating a potentially lower carcinogenic risk for humans [, ].
Q3: What evidence supports the claim that Momfluorothrin's tumorigenic effects are specifically mediated by CAR?
A3: Several lines of evidence point to CAR as the primary mediator of Momfluorothrin-induced liver tumors in rats. First, Momfluorothrin's effects on liver weight, CYP2B activity, and hepatocyte proliferation closely resemble those of phenobarbital, a known CAR activator []. Second, these effects are significantly diminished in CAR knockout rats, demonstrating the receptor's crucial role []. Finally, silencing CAR in cultured rat hepatocytes effectively blocks Momfluorothrin-induced CYP2B expression []. This combined evidence strongly supports CAR activation as the key mechanism underlying Momfluorothrin's effects on the liver.
Q4: What are the implications of the metabolic pathway of Momfluorothrin for its potential toxicity?
A4: Momfluorothrin is primarily metabolized through oxidative cleavage of its propenyl double bond, resulting in aldehyde and carboxylic acid derivatives []. These metabolites are further processed via hydrolysis, glucose conjugation, and modifications with malonic acid or ribose []. Understanding the metabolic fate of Momfluorothrin is crucial for assessing its potential for bioaccumulation and long-term toxicity. Further research on the specific enzymes involved in its metabolism and the potential for reactive metabolite formation could provide a more comprehensive picture of its safety profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

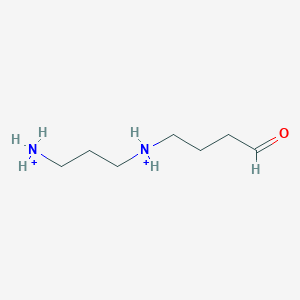

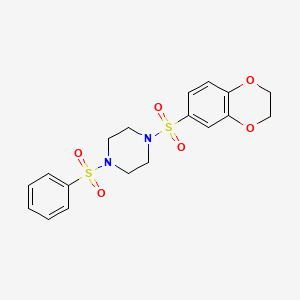



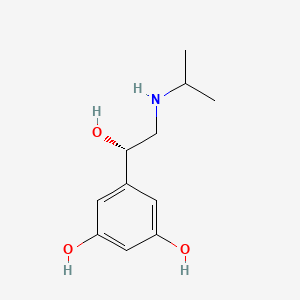

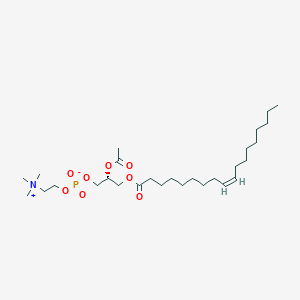
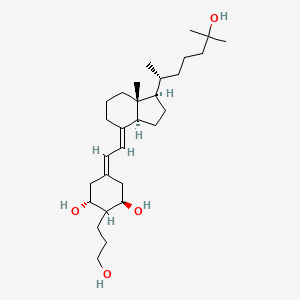
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

